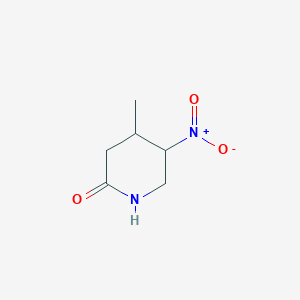
Methyltetrazine-amino-PEG5-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG5-azide is a heterobifunctional polyethylene glycol linker containing a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG5-azide is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol with methyltetrazine and azide groups. The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the azide group is incorporated through a reaction with an azide-containing reagent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes purification steps such as chromatography and crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG5-azide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the methyltetrazine group and strained alkenes or alkynes, forming stable dihydropyridazine linkages.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of copper catalysts to form triazole linkages.
Common Reagents and Conditions
Reagents: Strained alkenes, alkynes, copper catalysts.
Conditions: Mild buffer conditions, often at room temperature or slightly elevated temperatures.
Major Products
Dihydropyridazine Linkages: Formed from the inverse electron demand Diels-Alder reaction.
Triazole Linkages: Formed from the copper-catalyzed azide-alkyne cycloaddition.
Scientific Research Applications
Methyltetrazine-amino-PEG5-azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal labeling for imaging and tracking biomolecules in live cells.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Methyltetrazine-amino-PEG5-azide exerts its effects through bioorthogonal reactions that do not interfere with native biochemical processes. The methyltetrazine group reacts with strained alkenes or alkynes via the inverse electron demand Diels-Alder reaction, while the azide group participates in copper-catalyzed azide-alkyne cycloaddition. These reactions enable the selective labeling and modification of biomolecules in complex biological environments .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG5-methyltetrazine: Contains two methyltetrazine groups and is used for similar bioorthogonal reactions.
Methyltetrazine-PEG5-alkyne: Features a methyltetrazine group and an alkyne group, used in click chemistry.
Uniqueness
Methyltetrazine-amino-PEG5-azide is unique due to its dual functionality, allowing it to participate in both inverse electron demand Diels-Alder reactions and copper-catalyzed azide-alkyne cycloaddition. This versatility makes it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C23H35N8O6+ |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C23H34N8O6/c1-19-27-29-23(30-28-19)21-4-2-20(3-5-21)18-25-22(32)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-26-31-24/h2-5,24H,6-18H2,1H3/p+1 |
InChI Key |
IVOYDNAKAGATIU-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)








